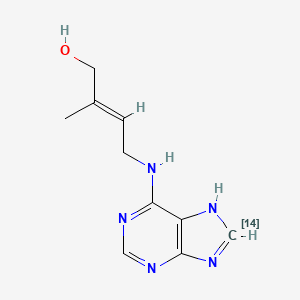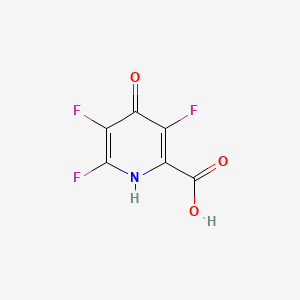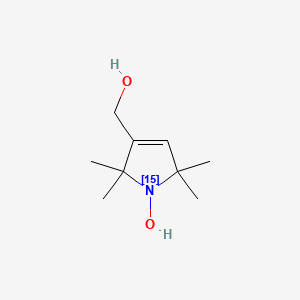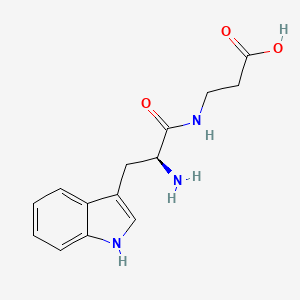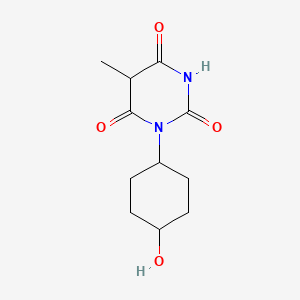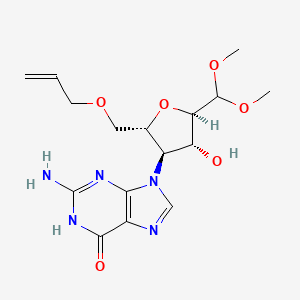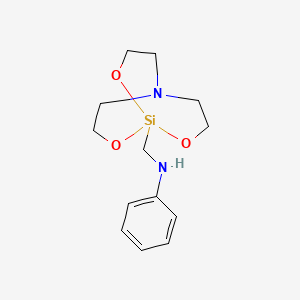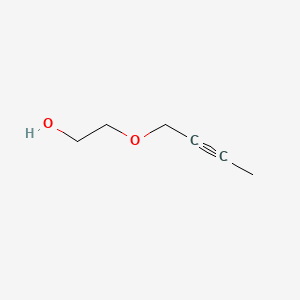
2-(2-Butynyloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butynyloxy)ethanol is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a hydroxyl group (-OH) and a butynyloxy group (-OCH2C≡CH), making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Butynyloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol attacks the ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium hydroxide or sodium hydroxide can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butynyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond in the butynyloxy group can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), p-toluenesulfonyl chloride (TsCl)
Major Products Formed
Oxidation: Formation of 2-(2-Butynyloxy)acetaldehyde or 2-(2-Butynyloxy)acetic acid
Reduction: Formation of 2-(2-Butenyloxy)ethanol or 2-(2-Butyloxy)ethanol
Substitution: Formation of 2-(2-Butynyloxy)ethyl chloride or 2-(2-Butynyloxy)ethyl tosylate
Scientific Research Applications
2-(2-Butynyloxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Butynyloxy)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The butynyloxy group can undergo nucleophilic or electrophilic reactions, leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
2-(2-Butynyloxy)ethanol can be compared with other similar compounds such as:
2-Butoxyethanol: Similar in structure but lacks the triple bond, making it less reactive in certain chemical reactions.
2-Methoxyethanol: Contains a methoxy group instead of a butynyloxy group, resulting in different reactivity and applications.
2-Ethoxyethanol: Similar to this compound but with an ethoxy group, leading to variations in physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s potential in scientific research and industrial applications continues to be explored, highlighting its importance in modern chemistry.
Properties
CAS No. |
38644-91-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-but-2-ynoxyethanol |
InChI |
InChI=1S/C6H10O2/c1-2-3-5-8-6-4-7/h7H,4-6H2,1H3 |
InChI Key |
KHDHRQQCJWASRH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
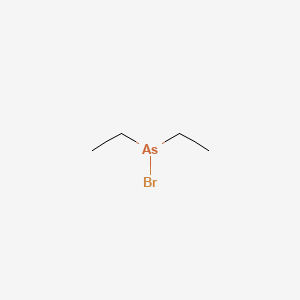
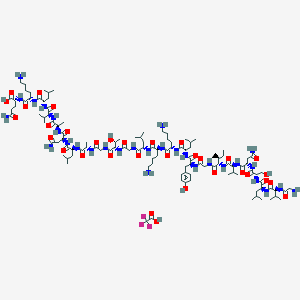
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)

